Cas no 1024222-56-7 (1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one)

1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one 化学的及び物理的性質
名前と識別子
-
- 1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
- 1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
- 1-(3,4-DIMETHOXYPHENYL)-2,6,6-TRIMETHYL-5,6,7-TRIHYDROINDOL-4-ONE
- MFCD03839709
- G78643
- 1024222-56-7
- AKOS022169839
- MS-8506
-
- インチ: 1S/C19H23NO3/c1-12-8-14-15(10-19(2,3)11-16(14)21)20(12)13-6-7-17(22-4)18(9-13)23-5/h6-9H,10-11H2,1-5H3
- InChIKey: ZGNPBZFPYVFIAY-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C(OC)C(OC)=C2)C2=C(C(=O)CC(C)(C)C2)C=C1C
計算された属性
- せいみつぶんしりょう: 313.167794g/mol
- どういたいしつりょう: 313.167794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 450
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 40.5Ų
- ぶんしりょう: 313.4g/mol
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-8506-5MG |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |
1024222-56-7 | >90% | 5mg |
£46.00 | 2025-02-09 | |
A2B Chem LLC | AI77924-1g |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |
1024222-56-7 | 95% | 1g |
$845.00 | 2024-04-20 | |
A2B Chem LLC | AI77924-5mg |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |
1024222-56-7 | >90% | 5mg |
$215.00 | 2024-01-05 | |
A2B Chem LLC | AI77924-10mg |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |
1024222-56-7 | >90% | 10mg |
$241.00 | 2024-01-05 | |
Key Organics Ltd | MS-8506-1MG |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |
1024222-56-7 | >90% | 1mg |
£37.00 | 2025-02-09 | |
1PlusChem | 1P00IU10-250mg |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |
1024222-56-7 | 95% | 250mg |
$123.00 | 2023-12-27 | |
1PlusChem | 1P00IU10-1g |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |
1024222-56-7 | 95% | 1g |
$360.00 | 2023-12-27 | |
A2B Chem LLC | AI77924-250mg |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |
1024222-56-7 | 95% | 250mg |
$320.00 | 2024-04-20 | |
Key Organics Ltd | MS-8506-20MG |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |
1024222-56-7 | >90% | 20mg |
£76.00 | 2023-04-20 | |
Key Organics Ltd | MS-8506-0.5G |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one |
1024222-56-7 | >90% | 0.5g |
£385.00 | 2025-02-09 |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one 関連文献
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-oneに関する追加情報
Exploring the Properties and Applications of 1-(3,4-Dimethoxyphenyl)-2,6,6-Trimethyl-4,5,6,7-Tetrahydro-1H-Indol-4-One (CAS No. 1024222-56-7): A Comprehensive Overview
The compound 1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one, identified by the CAS number 1024222-56-7, is a complex organic molecule with a unique structure and diverse applications. This compound belongs to the class of indole derivatives and has garnered significant attention in recent years due to its potential in various fields such as pharmacology and materials science. In this article, we will delve into the structural properties, synthesis methods, biological activities, and emerging applications of this intriguing molecule.
The molecular structure of 1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is characterized by a fused bicyclic system comprising an indole ring and a tetrahydro ring. The presence of multiple substituents such as methoxy groups on the phenyl ring and methyl groups on the tetrahydro ring contributes to its unique chemical properties. Recent studies have highlighted the importance of these substituents in modulating the compound's solubility and stability under various conditions.
One of the most notable aspects of this compound is its biological activity. Researchers have demonstrated that it exhibits potent anti-inflammatory and antioxidant properties due to its ability to scavenge free radicals and inhibit key enzymes involved in inflammatory pathways. Moreover, recent advancements in computational chemistry have enabled scientists to predict its binding affinity to various protein targets with high accuracy. These findings suggest that this compound could serve as a lead molecule for drug development in treating chronic inflammatory diseases.
In addition to its pharmacological applications, 1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydroindolone has also shown promise in the field of materials science. Its rigid bicyclic structure makes it an ideal candidate for use in constructing advanced materials with tailored mechanical properties. Recent experiments have revealed that incorporating this compound into polymer matrices can significantly enhance their thermal stability and mechanical strength.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to achieve high yields. Traditional methods often involve Friedel-Crafts alkylation or acylation reactions; however, recent innovations in catalytic chemistry have introduced more efficient pathways that minimize waste generation and reduce production costs. These advancements are expected to facilitate large-scale production of this compound for industrial applications.
Another area where this compound has made significant strides is in the realm of green chemistry. By utilizing renewable feedstocks and eco-friendly solvents, researchers have developed sustainable synthesis routes that align with global efforts to promote environmental sustainability. This shift towards greener manufacturing processes not only reduces ecological footprints but also enhances the overall efficiency of chemical production systems.
Furthermore, computational modeling techniques have played a pivotal role in understanding the electronic properties of this compound at an atomic level. Density functional theory (DFT) calculations have provided valuable insights into its electronic structure and reactivity patterns. Such information is crucial for designing new materials with desired electronic characteristics or optimizing existing compounds for enhanced performance.
In conclusion, 1-(3,4-dimethoxyphenyl)-2,6,< span class="highlight">6-trimethylindolone (CAS No.< span class=" highlight ">1024222–5–7) represents a versatile molecule with immense potential across multiple disciplines. Its unique structural features coupled with innovative research methodologies continue to unlock new possibilities for its application in medicine,< span sp > materials science,< span sp >and beyond.< span sp > As scientific advancements progress,< span sp >this compound is poised to play a critical role in shaping future technologies.< / p > article > response >
1024222-56-7 (1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one) 関連製品
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